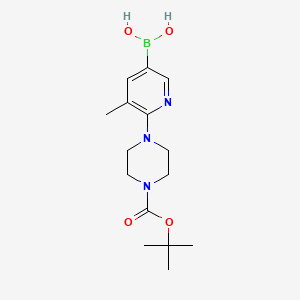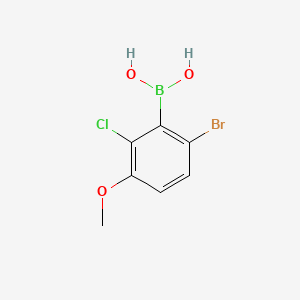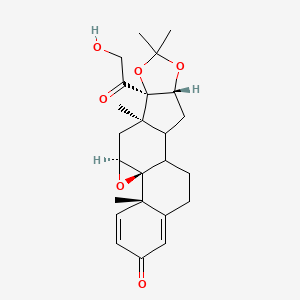
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is a chemical compound with the molecular formula C24H30O6 . It is an impurity of Triamcinolone Acetonide, a glucocorticoid used for the treatment of asthma and allergy .
Molecular Structure Analysis
The molecular weight of “9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide” is 414.5 g/mol . The IUPAC name for this compound is (1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform and DMSO . It has a melting point of 211-217°C .Scientific Research Applications
Analytical Methodologies
Identification of Related Substances : A high-performance liquid chromatography (HPLC) method was developed to analyze related substances in triamcinolone acetonide. This study identified 9 alpha-bromo desonide and hypothesized the possible identification of 9 beta, 11 beta-epoxide of desonide (Cavina et al., 1992).
Preparation for PET Studies : Triamcinolone acetonide was labeled with carbon-11 for use in PET studies to evaluate the effectiveness of various dosage methods and the kinetics of absorption and distribution (Berridge et al., 1994).
Chemical Transformations and Synthesis
Synthesis of Related Compounds : Research on the synthesis of N-acetoxy-N-benzoyl-2-aminofluorene, an ultimate carcinogen by LTA oxidation of alpha-phenyl-N-(2-aminofluorenyl)nitrone, and N-(2 '-deoxyguanosin-8-yl)-2-aminofluorene provides insights into chemical transformations related to epoxides (Mallesha et al., 2004).
Epoxy Sterol Synthesis : The synthesis of 9 alpha,11 alpha-epoxy-5 alpha-cholest-7-ene-3 beta,5,6 beta-triol, a marine sterol, was achieved from cholesta-5,7-dien-3 beta-ol, demonstrating the chemical processes involved in creating epoxy steroids (Migliuolo et al., 1991).
Pharmacological Applications
Treatment of Hypertrophic Scars and Keloids : Triamcinolone (9-a-fluorohydrocortisone acetonide) was used in the treatment of hypertrophic scars and keloids, showing positive responses in about 90% of cases (Ketchum et al., 1967).
Metabolic Fate in Animals : A study on the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione cyclic 16,17-acetal with 2(-14)C-acetone, triamcinolone acetonide (TA) in rabbits, dogs, monkeys, and rats found that the metabolic processes were qualitatively similar across all species (Gordon & Morrison, 1978).
properties
IUPAC Name |
(1S,3S,5R,6R,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22-,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLPAAORRPVAA-PWFYYWCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39672-75-8 |
Source


|
| Record name | (9β,11β,16α)-9,11-epoxy-21-hydroxy-16, 17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

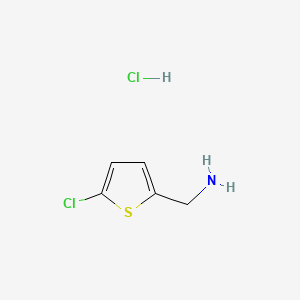
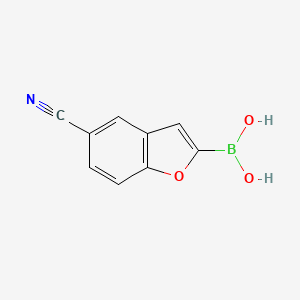



![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)




![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)
